An In-Depth Technical Guide to 3-(4-Bromo-2-thienyl)acrylic acid
An In-Depth Technical Guide to 3-(4-Bromo-2-thienyl)acrylic acid
Introduction: Unveiling a Versatile Heterocyclic Building Block
3-(4-Bromo-2-thienyl)acrylic acid, registered under CAS Number 144558-44-1, is a specialized organic compound that serves as a pivotal intermediate in advanced chemical synthesis.[1][2] Structurally, it is a derivative of acrylic acid featuring a thiophene ring substituted with a bromine atom. This unique combination of a reactive α,β-unsaturated carboxylic acid system, a versatile thiophene core, and a strategically placed bromine handle makes it a highly valuable scaffold for researchers, particularly in the fields of medicinal chemistry and materials science.
The thiophene ring is a well-regarded "privileged" substructure in drug discovery, often employed as a bioisostere for a phenyl ring to modulate pharmacokinetic properties and enhance target binding. The acrylic acid moiety provides a reactive point for Michael additions or amide bond formations, while the bromo-substituent is a classic handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures.[3] This guide provides an in-depth examination of its properties, synthesis, reactivity, and applications, offering field-proven insights for professionals in drug development and chemical research.
Core Physicochemical and Structural Properties
A comprehensive understanding of a compound's physical and chemical properties is foundational to its application. The key characteristics of 3-(4-Bromo-2-thienyl)acrylic acid are summarized below.
| Property | Value | Source |
| CAS Number | 144558-44-1 | [1][2] |
| Molecular Formula | C₇H₅BrO₂S | [1][2] |
| Molecular Weight | 233.08 g/mol | [1][2][4] |
| Appearance | Yellow solid | [1] |
| pKa (Predicted) | 4.03 ± 0.10 | [4] |
| Solubility | Sparingly soluble in water | [1] |
Spectroscopic Profile: Deciphering the Molecular Signature
Spectroscopic analysis is critical for confirming the identity and purity of a synthesized compound. While specific experimental spectra for this exact compound are not widely published, a robust profile can be predicted based on its constituent functional groups and established principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unparalleled insight into the carbon-hydrogen framework. For 3-(4-Bromo-2-thienyl)acrylic acid, the following signals are anticipated:
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¹H NMR:
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Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically >12 ppm, due to the acidic nature and hydrogen bonding.
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Vinyl Protons (-CH=CH-): Two doublets in the 6.0-8.0 ppm range. The proton alpha to the carbonyl group will be further downfield than the beta proton. Their coupling constant (J-value) of ~15-18 Hz would confirm a trans stereochemistry, which is common for this type of synthesis.
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Thiophene Protons: Two singlets (or narrow doublets if long-range coupling is resolved) in the aromatic region (~7.0-7.5 ppm). The absence of a proton at the 4-position simplifies the splitting pattern.
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-
¹³C NMR:
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Carbonyl Carbon (-COOH): A signal in the 165-175 ppm range.
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Vinyl Carbons (-CH=CH-): Two signals between 115-145 ppm.
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Thiophene Carbons: Four distinct signals in the 110-145 ppm range. The carbon bearing the bromine atom (C4) would appear around 110-115 ppm, while the carbon attached to the acrylic acid moiety (C2) would be further downfield.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of 3-(4-Bromo-2-thienyl)acrylic acid is expected to be dominated by the following absorption bands:
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O-H Stretch (Carboxylic Acid): A very broad band from 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.[5]
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C=O Stretch (Carboxylic Acid): A strong, sharp absorption peak around 1680-1710 cm⁻¹, indicative of a conjugated carboxylic acid.[5][6]
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C=C Stretch (Vinyl & Thiophene): Medium intensity peaks in the 1620-1640 cm⁻¹ region.
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C-O Stretch (Carboxylic Acid): A strong band located between 1210-1320 cm⁻¹.
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C-Br Stretch: A peak in the fingerprint region, typically between 500-600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. For this compound, Electron Ionization (EI) would likely show:
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Molecular Ion (M⁺): A characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity at m/z 232 and 234 (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
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Key Fragments: Loss of a hydroxyl radical (-OH, M-17), loss of a carboxyl group (-COOH, M-45), and cleavage of the acrylic acid side chain are expected fragmentation pathways.
Synthesis Protocol and Mechanistic Insight
The most logical and efficient synthesis of 3-(4-Bromo-2-thienyl)acrylic acid is achieved via the Knoevenagel condensation. This classic carbon-carbon bond-forming reaction provides a reliable route to α,β-unsaturated acids.
Experimental Workflow: Knoevenagel Condensation
Caption: Knoevenagel synthesis workflow for 3-(4-Bromo-2-thienyl)acrylic acid.
Step-by-Step Methodology
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Reagent Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-bromo-2-thiophenecarboxaldehyde (1.0 equiv.), malonic acid (1.2 equiv.), and a catalytic amount of piperidine (0.1 equiv.) in pyridine as the solvent.
-
Causality: Pyridine serves as both a basic solvent and a catalyst, facilitating the deprotonation of malonic acid. Piperidine is a stronger base and is often used to accelerate the initial condensation step.
-
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) with stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Causality: Heating provides the necessary activation energy for both the condensation and the subsequent decarboxylation of the intermediate.
-
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing crushed ice and water.
-
Precipitation: Acidify the aqueous mixture by slowly adding concentrated hydrochloric acid (HCl) until the pH is ~1-2. A solid precipitate should form.
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Causality: The product exists as a carboxylate salt in the basic pyridine solution. Acidification protonates the carboxylate, rendering the acrylic acid product insoluble in the aqueous medium, causing it to precipitate out.
-
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water to remove residual pyridine and salts.
-
Purification: For higher purity, recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture. Dry the purified crystals under vacuum.
Reactivity and Applications in Drug Development
The utility of 3-(4-Bromo-2-thienyl)acrylic acid in research stems from its trifunctional nature: the thiophene ring, the bromine atom, and the acrylic acid group.
Caption: Key reactivity points and their applications in drug discovery.
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Scaffold for Kinase Inhibitors: The thienyl group can act as a "hinge-binder," forming crucial hydrogen bonds within the ATP-binding pocket of various kinases, a common strategy in the development of cancer therapeutics.[3]
-
Michael Acceptor for Covalent Inhibition: The electron-deficient double bond of the acrylic acid is susceptible to nucleophilic attack (a Michael addition) from residues like cysteine on a target protein.[7] This allows for the design of covalent inhibitors, which can offer enhanced potency and duration of action.
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Platform for Diversity-Oriented Synthesis: The bromine atom is a key functional group for palladium-catalyzed cross-coupling reactions. This allows for the rapid generation of compound libraries by introducing a wide array of aryl, heteroaryl, or alkyl groups at the 4-position of the thiophene ring, which is essential for exploring structure-activity relationships (SAR) during lead optimization.[8][9][10]
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Intermediate for Agrochemicals: Beyond pharmaceuticals, this compound serves as an intermediate in producing specialized agrochemicals, where the thiophene moiety contributes to biological activity.[1]
Safety, Handling, and Storage
As a prudent Senior Application Scientist, safety is paramount. While specific toxicity data for 3-(4-Bromo-2-thienyl)acrylic acid is limited, its structure suggests handling it with the precautions appropriate for related acrylic acids and halogenated aromatic compounds.[11]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[12][13]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13][14] Avoid contact with skin, eyes, and clothing.[12] Grounding of equipment may be necessary to prevent static discharge.[15]
-
Stability and Storage: The compound is likely sensitive to light, air, and moisture.[12] It should be stored in a tightly sealed, light-resistant container in a cool, dry place. Acrylic acids can be prone to polymerization, which can be initiated by heat or contaminants; store away from incompatible materials like strong oxidizing agents and bases.[14][16]
-
First Aid: In case of eye or skin contact, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[14] If inhaled, move to fresh air.[14] If swallowed, rinse mouth and do NOT induce vomiting; seek immediate medical attention.[14]
References
-
Cas 144558-44-1, 3-(4-BROMO-2-THIENYL)ACRYLIC ACID | lookchem. LookChem. Available from: [Link]
-
Supplementary Information - The Royal Society of Chemistry. The Royal Society of Chemistry. Available from: [Link]
-
SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific. 2025-09-19. Available from: [Link]
-
SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific. 2025-10-06. Available from: [Link]
-
Supporting Information A new convenient synthetic route towards 2-(hetero)aryl-substituted thieno[3,2-b]indoles using Fischer indolization - The Royal Society of Chemistry. The Royal Society of Chemistry. Available from: [Link]
-
3-(2-Thienyl)acrylic acid | C7H6O2S | CID 735981 - PubChem. PubChem. Available from: [Link]
-
Recent applications of click chemistry in drug discovery - PubMed. PubMed. Available from: [Link]
-
Modeling the reactivity of acrylic acid and acrylate anion with biological nucleophiles. PubMed. Available from: [Link]
-
Infrared Spectroscopy of Polymers X: Polyacrylates. Spectroscopy Online. 2023-01-01. Available from: [Link]
-
FTIR spectra of (a) acrylic acid, (b) acrylamide, and (c) the synthesized material. - ResearchGate. ResearchGate. Available from: [Link]
-
Drug Discovery and Development - RTI International. RTI International. Available from: [Link]
-
FTIR Investigations on the Structure of Acrylic Resin Based Dental Biomaterials. - RJPBCS. RJPBCS. Available from: [Link]
-
Recent applications of click chemistry in drug discovery - ResearchGate. ResearchGate. 2019-05-16. Available from: [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. 144558-44-1 CAS MSDS (3-(4-BROMO-2-THIENYL)ACRYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Page loading... [guidechem.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. rjpbcs.com [rjpbcs.com]
- 7. Modeling the reactivity of acrylic acid and acrylate anion with biological nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug Discovery & Development Services and Capabilities| RTI [rti.org]
- 10. researchgate.net [researchgate.net]
- 11. Page loading... [wap.guidechem.com]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. fishersci.com [fishersci.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Acrylates and Acrylic Acids | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
